molecular formula C15H19NO4 B8059411 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid

Cat. No.: B8059411
M. Wt: 277.31 g/mol
InChI Key: OFTIMCAMJQGQDT-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid typically involves the reaction of azetidine derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the reaction . The reaction conditions often include the use of organic solvents and catalysts to achieve the desired product. Industrial production methods may involve flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The azetidine ring can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10(9-16)11-6-4-5-7-12(11)13(17)18/h4-7,10H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTIMCAMJQGQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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